GSK-J4 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

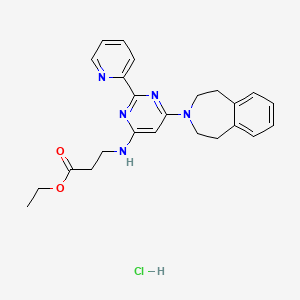

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXWLTBYINKVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK-J4 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core mechanism of action of GSK-J4 hydrochloride, a pivotal small molecule inhibitor used in epigenetic research. We will explore its molecular targets, downstream cellular consequences, and the experimental methodologies used for its characterization.

Core Mechanism: Inhibition of H3K27 Demethylation

This compound is a cell-permeable ethyl ester prodrug.[1] Once inside the cell, it is rapidly hydrolyzed by cellular esterases into its active form, GSK-J1.[2][3] GSK-J1 is a potent and selective dual inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[1][4][5]

These enzymes, JMJD3 and UTX, are responsible for removing methyl groups from lysine 27 on histone H3 (H3K27), particularly the di- and tri-methylated states (H3K27me2/me3).[6] The H3K27me3 mark is a critical epigenetic modification associated with transcriptional repression, effectively silencing gene expression.[7]

By inhibiting JMJD3 and UTX, GSK-J4 treatment leads to a global increase in the levels of H3K27me3.[8][9] This accumulation of a repressive histone mark alters the chromatin landscape, leading to the silencing of target genes. This primary mechanism is the foundation for the diverse biological effects observed with GSK-J4 treatment.

Quantitative Data: Inhibitory Potency

The inhibitory activity of GSK-J4 and its active metabolite GSK-J1 has been quantified against their primary enzymatic targets and in cell-based assays.

| Compound | Target/Assay | IC50 Value | Notes |

| GSK-J1 | JMJD3/KDM6B (cell-free) | 60 nM | Active metabolite.[1][2][3] |

| GSK-J1 | UTX/KDM6A (cell-free) | 60 nM | [2] |

| GSK-J4 | JMJD3/KDM6B | 8.6 µM | Prodrug form.[4][10][11] |

| GSK-J4 | UTX/KDM6A | 6.6 µM | Prodrug form.[4][10][11] |

| GSK-J4 | LPS-induced TNF-α production (human macrophages) | 9 µM | A key cellular anti-inflammatory effect.[3][4][5][10] |

| GSK-J1 | Other JMJ family demethylases | > 50 µM | Demonstrates high selectivity for JMJD3/UTX.[1][2] |

Downstream Cellular Effects and Signaling Pathways

The GSK-J4-mediated increase in H3K27me3 levels triggers a cascade of cellular events, impacting numerous signaling pathways. These effects are particularly relevant in the contexts of inflammation and oncology.

A. Anti-Inflammatory Pathway: In human primary macrophages, lipopolysaccharide (LPS) stimulation normally induces the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This process involves the demethylation of H3K27me3 at the TNF-α gene promoter, allowing for the recruitment of RNA polymerase II and subsequent transcription. GSK-J4 blocks this by preventing the loss of the H3K27me3 mark, thereby inhibiting TNF-α production.[1]

B. Anti-Cancer Pathways: GSK-J4 has demonstrated significant anti-tumor effects across various cancer models, including acute myeloid leukemia (AML), glioma, and prostate cancer.[8][12][13] The underlying mechanisms are multi-faceted:

-

Cell Cycle Arrest: GSK-J4 can arrest the cell cycle, often at the S phase, by modulating the expression of key regulators like Cyclin D1, Cyclin A2, and p21.[14][15]

-

Apoptosis Induction: The compound promotes programmed cell death by upregulating pro-apoptotic proteins (e.g., Bax, cleaved caspase-9) and inducing endoplasmic reticulum (ER) stress, evidenced by increased levels of GRP78, ATF4, and caspase-12.[14][15]

-

Suppression of Oncogenes: By increasing H3K27me3 levels, GSK-J4 can suppress the expression of critical cancer-promoting genes, such as the HOX gene family in AML.[8][9]

Experimental Protocols

Characterizing the activity of histone demethylase inhibitors like GSK-J4 often involves biochemical assays to measure enzymatic inhibition directly. The Histone Demethylase AlphaScreen® Assay is a common method.

Protocol: Histone Demethylase AlphaScreen® Assay

This protocol outlines a typical workflow for determining the IC50 value of an inhibitor against a specific histone demethylase.

-

Reagent Preparation:

-

Prepare Assay Buffer containing components like Tris-HCl, BSA, and Tween-20.

-

Dissolve enzyme (e.g., recombinant JMJD3) in assay buffer to the desired concentration.

-

Prepare a substrate mix containing a biotinylated histone H3 peptide (e.g., H3K27me3), cofactors (α-ketoglutarate, ascorbic acid), and iron (Fe(II)).

-

Serially dilute the test compound (GSK-J4/J1) in DMSO to create a concentration gradient.

-

Prepare detection reagents: Streptavidin-coated Donor beads and Anti-Histone-Modification-Antibody-conjugated Acceptor beads.

-

-

Enzyme Reaction:

-

Dispense a small volume (e.g., 5 µL) of the enzyme solution into wells of a 384-well microplate.

-

Add a very small volume (e.g., 0.1 µL) of the diluted compound to the wells.

-

Pre-incubate the enzyme and compound for a set time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the demethylation reaction by adding the substrate mix (e.g., 5 µL).

-

Incubate the reaction for a specific duration (e.g., 30-60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction and add the AlphaScreen® Acceptor beads conjugated with an antibody specific to the demethylated product (e.g., anti-H3K27me2).

-

Add Streptavidin-coated Donor beads, which bind to the biotinylated peptide substrate.

-

Incubate in the dark for a period (e.g., 60 minutes) to allow bead-antibody-peptide complexes to form.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-capable plate reader. Laser excitation at 680 nm excites the Donor bead, which releases singlet oxygen. If the Donor and Acceptor beads are in close proximity (i.e., the substrate is intact), the singlet oxygen excites the Acceptor bead, which emits light at 520-620 nm.

-

High signal indicates low enzyme activity (inhibition), while low signal indicates high enzyme activity.

-

Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

-

Conclusion

This compound is a critical tool for epigenetic investigation, functioning as a cell-permeable prodrug that, in its active form GSK-J1, potently and selectively inhibits the H3K27 demethylases JMJD3 and UTX.[1][4] Its core mechanism—the elevation of the repressive H3K27me3 histone mark—translates into profound and diverse cellular effects, including the suppression of inflammatory responses and the inhibition of cancer cell proliferation through apoptosis and cell cycle arrest.[1][7][8] The detailed understanding of its mechanism of action continues to fuel research into its therapeutic potential for a range of diseases rooted in epigenetic dysregulation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 7. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GSK-J4 | Histone Demethylase | Apoptosis | TargetMol [targetmol.com]

- 12. oncotarget.com [oncotarget.com]

- 13. oncotarget.com [oncotarget.com]

- 14. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

GSK-J4 Hydrochloride: A Technical Guide to its Core Target and Mechanism of Action

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the histone demethylase inhibitor, GSK-J4 hydrochloride, with a focus on its primary molecular targets, mechanism of action, and associated experimental protocols.

Executive Summary

This compound is a potent and cell-permeable small molecule inhibitor primarily targeting the Jumonji C (JmjC) domain-containing histone demethylases. Specifically, it functions as a dual inhibitor of two key enzymes responsible for the demethylation of histone H3 at lysine 27 (H3K27):

-

Jumonji Domain-Containing Protein 3 (JMJD3), also known as Lysine-Specific Demethylase 6B (KDM6B)

-

Ubiquitously Transcribed Tetratricopeptide Repeat Protein, X-Linked (UTX), also known as Lysine-Specific Demethylase 6A (KDM6A)

By inhibiting these enzymes, GSK-J4 effectively increases the levels of the repressive histone mark, trimethylated H3K27 (H3K27me3), leading to downstream effects on gene expression and cellular processes. This inhibitory activity has positioned GSK-J4 as a valuable tool for studying the role of H3K27 methylation in various biological and pathological contexts, including cancer and inflammation.

Core Target and Mechanism of Action

GSK-J4 is a pro-drug that is rapidly hydrolyzed by cellular esterases to its active form, GSK-J1.[1] The primary targets of GSK-J4 are the H3K27 demethylases, JMJD3 and UTX.[2][3] These enzymes play a crucial role in epigenetic regulation by removing the methyl groups from H3K27me3 and H3K27me2, which are generally associated with transcriptional repression.[3]

The mechanism of action of GSK-J4 involves the inhibition of JMJD3 and UTX, leading to an accumulation of H3K27me3 at the promoter regions of target genes.[4] This increase in the repressive H3K27me3 mark results in a more condensed chromatin structure, thereby suppressing gene expression.[4] This targeted epigenetic modulation has been shown to impact various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.[3][5]

Signaling Pathway of GSK-J4 Action

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of GSK-J4 and its active metabolite, GSK-J1, has been quantified against its primary targets and a selection of other histone demethylases.

| Compound | Target | IC50 | Assay Type | Reference |

| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free | [1] |

| UTX (KDM6A) | 60 nM | Cell-free | [1] | |

| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | Cell-based | [6] |

| UTX (KDM6A) | 6.6 µM | Cell-based | [6] | |

| TNF-α production | 9 µM | Primary human macrophages | [2] | |

| Other JMJ family demethylases | > 50 µM | Cell-free | [1] |

Experimental Protocols

The following are summaries of common experimental protocols used to characterize the activity of this compound.

Western Blot Analysis of H3K27me3 Levels

This protocol is used to assess the effect of GSK-J4 on the global levels of H3K27me3 in cells.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

-

Histone Extraction: Harvest cells and isolate histones using an acid extraction method. Briefly, lyse the cells, isolate the nuclei, and extract the histones using sulfuric acid. Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in an appropriate buffer.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K27me3. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase. A primary antibody against total Histone H3 should be used as a loading control.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3 Enrichment

This protocol is used to determine if GSK-J4 treatment leads to an increased enrichment of the H3K27me3 mark at specific gene promoters.

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.

-

Chromatin Preparation: Harvest the cells, lyse them, and isolate the nuclei. Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the pre-cleared chromatin overnight with an antibody specific for H3K27me3 or a negative control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of NaCl.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify specific promoter regions of interest. Quantify the amount of immunoprecipitated DNA relative to the input DNA.

Experimental Workflow for Cellular Assays

Caption: A generalized workflow for investigating the cellular effects of GSK-J4.

Conclusion

This compound is a well-characterized and selective dual inhibitor of the H3K27 demethylases JMJD3 and UTX. Its ability to increase H3K27me3 levels makes it an indispensable chemical probe for elucidating the functional roles of this key epigenetic modification in health and disease. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cellular and molecular consequences of GSK-J4-mediated inhibition of H3K27 demethylation.

References

GSK-J4 Hydrochloride: An In-Depth Technical Guide to a JMJD3/KDM6B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-J4 hydrochloride, a potent and cell-permeable small molecule inhibitor of the Jumonji domain-containing 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B). As a pro-drug of the active inhibitor GSK-J1, GSK-J4 has emerged as a critical tool for investigating the biological roles of JMJD3/KDM6B and as a potential therapeutic agent in various diseases, including cancer and inflammatory disorders.

Introduction to JMJD3/KDM6B and the Role of GSK-J4

JMJD3/KDM6B is a histone demethylase that specifically removes di- and tri-methylation marks from lysine 27 of histone H3 (H3K27me2/3).[1][2] This epigenetic modification is a key repressive mark, and its removal by JMJD3 leads to the activation of target gene expression.[3] JMJD3 is involved in a multitude of cellular processes, including differentiation, inflammation, senescence, and apoptosis.[2][3] Dysregulation of JMJD3 activity has been implicated in the pathogenesis of numerous diseases, making it an attractive target for therapeutic intervention.[4]

This compound is the ethyl ester pro-drug of GSK-J1.[5] This modification enhances its cell permeability, allowing it to be effectively used in cell-based assays and in vivo studies.[5][6] Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1, which competitively inhibits the catalytic activity of JMJD3/KDM6B and the closely related UTX/KDM6A by binding to the 2-oxoglutarate binding site.[7][8]

Mechanism of Action

GSK-J4's mechanism of action is centered on its ability to increase global levels of the repressive H3K27me3 mark by inhibiting the demethylase activity of JMJD3/KDM6B. This leads to the silencing of JMJD3 target genes. The process begins with the passive diffusion of the cell-permeable GSK-J4 across the cell membrane. Intracellular esterases then convert GSK-J4 into its active, carboxylate form, GSK-J1. GSK-J1, in turn, competitively inhibits JMJD3/KDM6B and UTX/KDM6A, leading to an accumulation of H3K27me3 at the promoter regions of target genes and subsequent transcriptional repression.

References

- 1. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. epigentek.com [epigentek.com]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]

GSK-J4 Hydrochloride: A Technical Guide to a Potent UTX/KDM6A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-J4 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor of the H3K27me3/me2 demethylases, ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX), also known as lysine-specific demethylase 6A (KDM6A), and Jumonji domain-containing protein 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B). As a prodrug of the active inhibitor GSK-J1, GSK-J4 has emerged as a critical tool for investigating the biological roles of UTX and JMJD3 in various physiological and pathological processes, including cancer, inflammation, and development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and its application in experimental settings. Detailed protocols for key assays and a summary of its effects on various signaling pathways are presented to facilitate its use in research and drug development.

Introduction

Histone methylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The methylation status of histone H3 at lysine 27 (H3K27) is a critical determinant of transcriptional activity. While trimethylation of H3K27 (H3K27me3) is a hallmark of transcriptionally silenced chromatin, the removal of this mark by specific demethylases is essential for gene activation.[1] UTX (KDM6A) and JMJD3 (KDM6B) are two closely related histone demethylases that specifically catalyze the removal of di- and trimethyl groups from H3K27.[2] Dysregulation of UTX and JMJD3 activity has been implicated in a variety of human diseases, most notably cancer and inflammatory disorders.

This compound has been instrumental in elucidating the therapeutic potential of targeting H3K27 demethylation. It is the ethyl ester prodrug of GSK-J1, which is rapidly hydrolyzed by intracellular esterases to its active, carboxylate form.[3] This conversion is necessary as GSK-J1 itself has poor cell permeability. This guide will delve into the technical aspects of using GSK-J4 as a research tool.

Physicochemical Properties and In Vitro Activity

This compound is a white to off-white solid. Its chemical and physical properties, along with its in vitro inhibitory activity, are summarized in the tables below.

| Property | Value | Reference |

| Chemical Name | ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate hydrochloride | [4] |

| Molecular Formula | C₂₄H₂₈ClN₅O₂ | [4] |

| Molecular Weight | 453.97 g/mol | [4] |

| CAS Number | 1797983-09-5 | [4] |

| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM) | [3] |

| Target | IC₅₀ | Assay Type | Reference |

| JMJD3/KDM6B | 8.6 µM | Cell-based | [5][6] |

| UTX/KDM6A | 6.6 µM | Cell-based | [5][6] |

| TNF-α production (LPS-induced) | 9 µM | Human primary macrophages | [7][8] |

| JMJD3 (GSK-J1) | 60 nM | Cell-free | [9] |

Mechanism of Action

GSK-J4 acts as a competitive inhibitor by binding to the active site of JMJD3 and UTX, competing with the co-factor α-ketoglutarate.[10] This inhibition prevents the demethylation of H3K27me3 and H3K27me2, leading to an accumulation of these repressive marks at target gene promoters and subsequent transcriptional repression. The overall mechanism from administration to cellular effect is depicted below.

Signaling Pathways Modulated by UTX/KDM6A Inhibition

UTX/KDM6A is a crucial regulator of several key signaling pathways implicated in cell fate decisions, proliferation, and differentiation. By inhibiting UTX/KDM6A, GSK-J4 can modulate these pathways, leading to its observed anti-cancer and anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed using GSK-J4.

Preparation of GSK-J4 Stock Solutions

-

For in vitro studies: Prepare a stock solution of 10-100 mM in DMSO or ethanol.[3][7] Aliquot and store at -20°C or -80°C for long-term storage. For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

-

For in vivo studies: The formulation for intraperitoneal (i.p.) injection in mice can be prepared by diluting a DMSO stock solution. For example, a 10 mg/kg dose can be prepared by diluting the stock in a vehicle such as a mixture of PEG300, Tween80, and saline.[9] It is recommended to prepare fresh working solutions for each day of administration.

Western Blot for H3K27me3

This protocol is designed to assess the effect of GSK-J4 on global H3K27me3 levels.

Protocol Details:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with the desired concentrations of GSK-J4 and a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).[11]

-

Histone Extraction: Harvest cells and perform acid extraction of histones or use a commercial kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a 15% SDS-PAGE gel.[11] Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K27me3 (e.g., at a 1:1000 dilution). Also, probe a separate blot or strip and re-probe the same blot with an antibody against total histone H3 as a loading control.[11]

-

Detection and Analysis: After incubation with a suitable HRP-conjugated secondary antibody, detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total H3 signal.

Cell Viability Assay (AlamarBlue)

This assay measures cell proliferation and cytotoxicity following GSK-J4 treatment.

Protocol Details:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/ml in 100 µL of culture medium per well.[1]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of GSK-J4. Include a vehicle control (DMSO) and a positive control for cell death.

-

AlamarBlue Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add AlamarBlue reagent to each well at 10% of the culture volume (10 µL for a 100 µL culture).[12]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[12]

-

Measurement: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[1]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Colony Formation Assay

This assay assesses the long-term effect of GSK-J4 on the ability of single cells to form colonies.

Protocol Details:

-

Cell Treatment: Treat cells in a larger format (e.g., 6-well plate) with GSK-J4 for a specified period (e.g., 72 hours).

-

Cell Seeding: After treatment, harvest the cells, count them, and seed a low number of viable cells (e.g., 200-1000 cells) into new plates with fresh medium without the inhibitor.

-

Colony Growth: Culture the cells for 1-3 weeks, allowing colonies to form.

-

Staining and Counting: Fix the colonies with methanol and stain them with a solution like 0.5% crystal violet. Count the number of colonies (typically defined as having >50 cells).

-

Data Analysis: Express the results as a percentage of the number of colonies formed by the vehicle-treated control cells.

In Vivo Applications

GSK-J4 has been utilized in various mouse models to investigate its therapeutic potential.

| Disease Model | Animal | Dosage and Administration | Key Findings | Reference |

| Prostate Cancer Xenograft | Balb/c nude mice | 50 mg/kg, i.p., daily for 10 days | Decreased tumor growth in androgen-dependent xenografts. | [13] |

| Diabetic Kidney Disease | STZ-induced diabetic mice | Not specified | Ameliorated diabetes-induced renal abnormalities. | [14] |

| Inflammatory Colitis | DSS-induced colitis in C57BL/6 mice | 1 mg/kg, i.p., daily for 5 days | Reduced loss of body weight and morbidity. | [15] |

| Sepsis | ICR mice with E. coli-induced sepsis | 1-3 mg/kg, i.p. | Increased survival rate. | [16] |

Conclusion

This compound is a valuable pharmacological tool for studying the roles of UTX/KDM6A and JMJD3/KDM6B in health and disease. Its cell permeability and potent inhibitory activity make it suitable for a wide range of in vitro and in vivo applications. This guide provides a comprehensive overview of its properties and use in experimental settings, aiming to facilitate further research into the therapeutic potential of targeting H3K27 demethylation. As with any inhibitor, it is crucial to consider potential off-target effects and to include appropriate controls in all experiments.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Frontiers | Epigenetic modifier Kdm6a/Utx controls the specification of hypothalamic neuronal subtypes in a sex-dependent manner [frontiersin.org]

- 3. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 4. genecards.org [genecards.org]

- 5. Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. allevi3d.com [allevi3d.com]

- 11. researchgate.net [researchgate.net]

- 12. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]

- 13. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Gambit: A Technical Guide to the Biological Effects of GSK-J4 Hydrochloride in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-J4 hydrochloride, a potent and cell-permeable small molecule, has emerged as a significant tool in the epigenetic toolbox for cancer research. As a selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), GSK-J4 effectively modulates the epigenetic landscape of cancer cells, leading to a cascade of anti-tumorigenic effects. This technical guide provides an in-depth analysis of the biological consequences of GSK-J4 treatment in various cancer models, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Through a comprehensive synthesis of current research, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to leverage GSK-J4 in the ongoing quest for novel cancer therapeutics.

Core Mechanism of Action: Reinstating Repressive Marks

GSK-J4's primary mechanism of action is the inhibition of the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 and UTX.[1][2] These enzymes are responsible for removing the trimethylation mark from lysine 27 on histone H3 (H3K27me3), a post-translational modification strongly associated with gene silencing.[1][2] By inhibiting these demethylases, GSK-J4 effectively increases the global levels of H3K27me3, leading to the transcriptional repression of target genes.[1][2][3] This restoration of a repressive chromatin state is a key driver of its anti-cancer properties.

Quantitative Effects of GSK-J4 on Cancer Cell Viability

GSK-J4 exhibits a dose-dependent cytotoxic effect on a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and specific cell line, reflecting differing dependencies on H3K27 demethylase activity.

| Cancer Type | Cell Line | IC50 (µM) | Time (hours) | Reference |

| Prostate Cancer | PC3 | ~20 | 48 | [4] |

| C4-2B | 0.7166 | Not Specified | [5] | |

| LNCaP | ~20 | 48 | [4] | |

| Retinoblastoma | Y79 | 0.68 | 48 | [6] |

| WERI-Rb1 | 2.15 | 48 | [6] | |

| Acute Myeloid Leukemia (AML) | Kasumi-1 | 5.5 | Not Specified | [7] |

| Inflammatory Breast Cancer | SUM149 | Not specified | Not specified | |

| Glioblastoma | U87 | Concentration-dependent inhibition | 24, 48, 72 | [8] |

| U251 | Concentration-dependent inhibition | 24, 48, 72 | [8] |

Impact on Cellular Processes and Signaling Pathways

The biological consequences of GSK-J4 treatment are multifaceted, extending beyond simple cytotoxicity. The compound has been shown to induce cell cycle arrest, apoptosis, and modulate key signaling pathways involved in cancer progression.

Cell Cycle Arrest and Apoptosis

GSK-J4 treatment consistently leads to cell cycle arrest and the induction of apoptosis in various cancer models. In acute myeloid leukemia (AML) cells, GSK-J4 arrests the cell cycle at the S phase by downregulating CyclinD1 and CyclinA2 while upregulating p21.[9][10] In retinoblastoma cells, it induces a G2/M phase arrest.[6][11] This cell cycle blockade is often accompanied by an increase in apoptosis, evidenced by the cleavage of PARP and caspase-9.[9][11]

Modulation of the PI3K/AKT/NF-κB Signaling Pathway

In retinoblastoma, the anti-tumor effects of GSK-J4 have been linked to the suppression of the PI3K/AKT/NF-κB signaling pathway.[6][11] This pathway is a critical regulator of cell survival, proliferation, and inflammation. By inhibiting this cascade, GSK-J4 can effectively curtail cancer cell growth and survival.

Induction of Endoplasmic Reticulum (ER) Stress

GSK-J4 has been shown to induce apoptosis in AML cells through the activation of the endoplasmic reticulum (ER) stress pathway.[9][12] Treatment with GSK-J4 leads to an increase in ER stress markers such as GRP78, ATF4, and caspase-12.[9] The induction of ER stress can trigger apoptosis when the unfolded protein response (UPR) is overwhelmed, providing another avenue for GSK-J4's anti-cancer activity.

Effects on Cancer Stem Cells and EMT

GSK-J4 has demonstrated efficacy in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse. In breast cancer, GSK-J4 effectively suppresses the expansion and self-renewal capacity of breast CSCs.[3] Furthermore, in prostate cancer, GSK-J4 can inhibit the transforming growth factor-beta (TGF-β)-induced epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[4]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Lyse GSK-J4-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., H3K27me3, cleaved PARP, p-AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis

-

Cell Preparation: Harvest GSK-J4-treated and control cells and wash with PBS.

-

For Cell Cycle Analysis: Fix the cells in cold 70% ethanol overnight. Wash and resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

-

For Apoptosis Analysis: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells using appropriate software.

Conclusion and Future Directions

This compound is a powerful research tool for investigating the role of H3K27me3 in cancer biology. Its ability to induce cell cycle arrest, apoptosis, and modulate key oncogenic signaling pathways underscores its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the anti-cancer mechanisms of GSK-J4. Future research should focus on its efficacy in in vivo models, potential combination therapies with existing chemotherapeutics, and the identification of predictive biomarkers to identify patient populations most likely to respond to this epigenetic-targeted therapy.[1][13]

References

- 1. researchgate.net [researchgate.net]

- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

The Role of GSK-J4 Hydrochloride in Preclinical Models of Autoimmune Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-J4 hydrochloride, a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a significant investigational compound in the field of autoimmune disease.[1] By modulating the epigenetic landscape, GSK-J4 influences the differentiation and function of key immune cells, leading to a reduction in inflammatory responses and amelioration of disease in various preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of GSK-J4, its effects in models of multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and lupus, and detailed experimental protocols for its use.

Introduction: Epigenetic Modulation in Autoimmunity

Autoimmune diseases are characterized by a dysregulated immune response against self-antigens. The epigenetic regulation of gene expression plays a crucial role in the development and function of immune cells. Histone methylation is a key epigenetic mark, and its balance is maintained by histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing histone demethylases, including JMJD3 and UTX, specifically remove the repressive H3K27me3 mark, leading to gene activation.[2] In the context of autoimmunity, the overexpression or hyperactivity of these demethylases can promote the expression of pro-inflammatory genes. This compound acts by inhibiting JMJD3 and UTX, thereby increasing H3K27me3 levels at target gene promoters and repressing the expression of inflammatory mediators.[3]

Mechanism of Action of GSK-J4

GSK-J4's primary mechanism of action is the inhibition of the H3K27-specific demethylases JMJD3 and UTX.[4] This inhibition leads to an increase in the repressive H3K27me3 mark on the promoters of target genes, resulting in the downregulation of their expression. This epigenetic modulation has profound effects on various immune cells, steering them towards a more tolerogenic or anti-inflammatory phenotype.

Signaling Pathway of GSK-J4 in Immune Regulation

Caption: Mechanism of GSK-J4 action in suppressing inflammation.

Role of GSK-J4 in Autoimmune Disease Models

Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis Model

In the EAE mouse model of multiple sclerosis, GSK-J4 administration has been shown to ameliorate disease severity.[5][6][7][8][9] The therapeutic effect is largely attributed to its impact on dendritic cells (DCs).

-

Effect on Dendritic Cells: GSK-J4 promotes a tolerogenic phenotype in DCs, characterized by reduced expression of co-stimulatory molecules (CD80/CD86) and pro-inflammatory cytokines (IL-6, IFN-γ, TNF), and increased expression of tolerogenic molecules like CD103 and TGF-β1.[5][6][7]

-

T-cell Modulation: GSK-J4-treated DCs enhance the generation, stability, and suppressive activity of regulatory T cells (Tregs) without directly affecting Th1 and Th17 cell production.[5][6] Adoptive transfer of these GSK-J4-treated DCs into EAE mice reduces the clinical signs of the disease and decreases the infiltration of inflammatory CD4+ T cells into the central nervous system.[5][6]

Collagen-Induced Arthritis (CIA) - Rheumatoid Arthritis Model

In the CIA mouse model of rheumatoid arthritis, GSK-J4 has demonstrated the ability to relieve symptoms.[3][10][11]

-

Macrophage Polarization: The underlying mechanism involves the epigenetic regulation of macrophage polarization. GSK-J4 enhances the levels of the repressive H3K27me3 mark, leading to a decrease in the production of pro-inflammatory cytokines, such as IL-6, by macrophages.[3][11][12] This results in reduced local and systemic inflammation.[3]

-

Inhibition of Inflammatory Responses: By suppressing the expression of key inflammatory mediators, GSK-J4 helps in mitigating the joint damage and inflammation characteristic of rheumatoid arthritis.[13]

Inflammatory Colitis - Inflammatory Bowel Disease Model

GSK-J4 has shown therapeutic potential in mouse models of inflammatory colitis.[14]

-

Induction of Tolerogenic DCs: GSK-J4 treatment attenuates colitis by promoting the tolerogenic features of DCs.[14] It achieves this by increasing the synthesis of retinoic acid in DCs through epigenetic modifications on the promoters of retinaldehyde dehydrogenase (raldh) isoforms.[14]

-

Enhancement of Treg Function: The increased retinoic acid production, in turn, enhances the stability, gut-homing properties, and suppressive activity of Tregs.[14][15]

Lupus Models

In a resiquimod-induced model of lupus, GSK-J4 has been shown to reduce disease pathology.[16]

-

Reversal of Interferon-Stimulated Gene (ISG) Expression: GSK-J4 can reverse the expression of interferon-stimulated genes (ISGs), which are aberrantly activated in lupus.[16]

-

Reduction of Autoimmunity Markers: The inhibition of KDM6A/B by GSK-J4 leads to a reduction in autoantibody production and kidney pathology in this lupus model.[16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on GSK-J4 in autoimmune disease models.

Table 1: Effect of GSK-J4 on Disease Severity in Animal Models

| Disease Model | Animal | GSK-J4 Dose | Outcome | Reference |

| EAE | C57BL/6 mice | 0.5 mg/kg daily, i.p. | Ameliorated disease severity | [5] |

| CIA | Mice | Not specified | Relieved arthritis symptoms | [3][11] |

| Inflammatory Colitis | Mice | Not specified | Reduced body weight loss and morbidity | [14] |

| Lupus (R848-induced) | Balb/c mice | Not specified | Reduced kidney pathology | [16] |

Table 2: In Vitro Effects of GSK-J4 on Immune Cells

| Cell Type | Treatment | Effect | Reference |

| Dendritic Cells (DCs) | 10-25 nM GSK-J4 | Reduced CD80/CD86, IL-6, IFN-γ, TNF; Increased CD103, TGF-β1 | [5] |

| Macrophages | GSK-J4 (concentration not specified) | Decreased IL-6 expression | [3] |

| Naive CD4+ T cells | 10 nM GSK-J4 | Promoted Treg generation | [5] |

Detailed Experimental Protocols

EAE Induction and GSK-J4 Treatment

-

Animal Model: C57BL/6 mice.

-

Induction of EAE: Mice are immunized with myelin oligodendrocyte glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA). This is followed by an injection of pertussis toxin.

-

GSK-J4 Administration: GSK-J4 is administered daily at a dose of 0.5 mg/kg via intraperitoneal (i.p.) injection from day 1 to day 5 post-induction.[5]

-

Assessment: Clinical scores are monitored daily to assess disease severity. Incidence, onset, and maximum severity are recorded.[5]

Experimental Workflow for EAE Studies

Caption: Workflow for EAE induction and GSK-J4 treatment.

In Vitro Generation of Tolerogenic Dendritic Cells

-

Cell Isolation: Splenic DCs are isolated from mice.

-

GSK-J4 Treatment: DCs are pre-incubated with GSK-J4 (e.g., 10 or 25 nM) for 16 hours in the presence or absence of lipopolysaccharide (LPS).[5]

-

Co-culture: The treated DCs are then co-cultured with naive CD4+ T cells under Treg polarizing conditions for 4 days.[5]

-

Analysis: The generation of Tregs is assessed by flow cytometry for Foxp3 expression.[5]

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential in a range of preclinical autoimmune disease models. Its ability to epigenetically reprogram immune cells, particularly by promoting tolerogenic dendritic cells and enhancing regulatory T cell function, underscores the importance of targeting histone demethylases in the treatment of autoimmune disorders. Further research is warranted to explore the long-term efficacy and safety of GSK-J4 and to translate these promising preclinical findings into clinical applications for patients with autoimmune diseases. The development of more specific inhibitors for JMJD3 or UTX may also provide more targeted therapeutic approaches with potentially fewer off-target effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]

- 4. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchers.uss.cl [researchers.uss.cl]

- 8. researchgate.net [researchgate.net]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Jumonji domain-containing protein D3 and its inhibitor GSK-J4 in Hashimoto’s thyroiditis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α-ketoglutarate-dependent KDM6 histone demethylases regulate Interferon Stimulated Gene expression in Lupus - PMC [pmc.ncbi.nlm.nih.gov]

GSK-J4 Hydrochloride: A Cell-Permeable Prodrug Approach to Inhibit Histone Demethylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Histone methylation is a critical epigenetic modification that regulates gene expression and cellular function. The Jumonji C (JmjC) domain-containing histone demethylases, specifically the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A), are responsible for removing methyl groups from histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of these enzymes has been implicated in various diseases, including cancer and inflammatory disorders. GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily. However, its therapeutic potential is limited by poor cell permeability due to a highly polar carboxylate group.[1][2] To overcome this limitation, GSK-J4 hydrochloride was developed as a cell-permeable ethyl ester prodrug of GSK-J1.[1][3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, its conversion to the active inhibitor GSK-J1, its biological effects, and the experimental protocols used for its characterization.

Introduction: The Challenge of Targeting Intracellular Histone Demethylases

The reversible nature of histone methylation makes the enzymes that catalyze this process attractive therapeutic targets. The KDM6 subfamily of histone demethylases, which includes JMJD3 (KDM6B) and UTX (KDM6A), specifically removes the repressive H3K27me3 mark, leading to gene activation.[8][9][10] These enzymes play crucial roles in cellular differentiation, development, and the immune response.[8][10][11] Their aberrant activity is linked to the pathogenesis of various cancers and inflammatory conditions.[11][12][13][14]

GSK-J1 emerged as a potent and selective small molecule inhibitor of JMJD3 and UTX.[15][16][17] However, its utility in cellular and in vivo studies is hampered by its limited cell permeability.[1][2] The development of this compound, a cell-permeable prodrug, has provided a valuable tool to probe the biological functions of KDM6 demethylases in a cellular context.[1][3][4][5][6][7]

This compound: From Prodrug to Active Inhibitor

GSK-J4 is an ethyl ester derivative of GSK-J1.[1][4][5] This esterification masks the polar carboxylate group of GSK-J1, significantly enhancing its ability to cross the cell membrane. Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases, releasing the active inhibitor GSK-J1.[1][4][7][18] This conversion allows for the accumulation of pharmacologically relevant concentrations of GSK-J1 at its intracellular site of action.[1][18]

Figure 1: Conversion of this compound to GSK-J1.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK-J1 and this compound, providing a basis for experimental design and data interpretation.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (Da) | CAS Number |

| GSK-J1 | C22H23N5O2 | 389.45 | 1373422-53-7 |

| This compound | C24H27N5O2 • HCl | 454 | 1373423-53-0 |

Table 2: In Vitro Inhibitory Activity (IC50)

| Compound | Target | Assay Type | IC50 |

| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 28 nM, 60 nM[15][16][17] |

| GSK-J1 | UTX (KDM6A) | Cell-free | 53 nM |

| GSK-J1 | KDM5A | Cell-free | 6,800 nM |

| GSK-J1 | KDM5B | Cell-free | 170 nM |

| GSK-J1 | KDM5C | Cell-free | 550 nM, 11 µM[16] |

| GSK-J1 | JARID1B | Cell-free | 0.95 µM[17] |

| GSK-J1 | JARID1C | Cell-free | 1.76 µM[17] |

| GSK-J4 | JMJD3 (KDM6B) | Cell-based | 8.6 µM[19][20] |

| GSK-J4 | UTX (KDM6A) | Cell-based | 6.6 µM[19][20] |

| GSK-J4 | TNF-α production | Macrophages | 9 µM[1][7][15][19][21] |

Signaling Pathways and Biological Effects

GSK-J1, delivered via GSK-J4, inhibits the demethylation of H3K27me3, leading to the maintenance of this repressive mark at target gene promoters. This has significant consequences for various signaling pathways and cellular processes.

A key area of investigation has been the role of KDM6 demethylases in inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), JMJD3 is induced and recruited to the promoters of pro-inflammatory genes, such as TNF-α.[18] By inhibiting JMJD3 and UTX, GSK-J4/GSK-J1 prevents the removal of H3K27me3 at these promoters, thereby repressing their transcription and reducing the production of inflammatory cytokines.[3][11][18][22] This mechanism has been shown to modulate the pro-inflammatory macrophage response.[15]

Figure 2: Inhibition of the Pro-inflammatory Response by GSK-J4/GSK-J1.

Beyond inflammation, GSK-J4 has been utilized to study the role of KDM6 demethylases in cancer biology. It has been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[12][13] Furthermore, in vivo studies using xenograft models have demonstrated the potential of GSK-J4 to reduce tumor growth.[13][14][23]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of GSK-J4 and GSK-J1's activity.

Histone Demethylase AlphaScreen Assay

This in vitro assay is used to determine the IC50 of inhibitors against purified histone demethylase enzymes.

Materials:

-

384-well white proxiplates

-

Assay Buffer: 50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20[3][15]

-

Ferrous Ammonium Sulfate (FAS): Freshly prepared 400 mM stock in 20 mM HCl, diluted to 1.0 mM in deionized water[3][15]

-

L-Ascorbic Acid

-

α-ketoglutarate (α-KG)

-

Biotinylated peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)[16][17]

-

Purified demethylase enzyme (e.g., JMJD3, UTX)

-

Test compounds (GSK-J1, GSK-J4) dissolved in DMSO

-

EDTA

-

AlphaScreen detection beads

Procedure:

-

Add 5 µL of assay buffer containing the demethylase enzyme to each well of a 384-well proxiplate.[3]

-

Transfer 0.1 µL of titrated test compound to each well (final DMSO concentration of 1%).[3]

-

Pre-incubate the enzyme and compound for 15 minutes at room temperature.[3]

-

Initiate the reaction by adding 5 µL of a substrate mix containing α-KG, FAS, L-Ascorbic Acid, and the biotinylated peptide substrate.[3]

-

Incubate the reaction for the desired time at room temperature.

-

Stop the reaction by adding 5 µL of EDTA (final concentration 7.5 mM).[3]

-

Add AlphaScreen acceptor and donor beads according to the manufacturer's instructions.

-

Incubate in the dark and read the plate on an appropriate plate reader.

Figure 3: AlphaScreen Assay Workflow.

Cellular Assays for TNF-α Production in Macrophages

This protocol outlines the assessment of GSK-J4's effect on LPS-induced TNF-α production in human primary macrophages.

Materials:

-

Human primary macrophages

-

Lipopolysaccharide (LPS)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium

-

ELISA kit for human TNF-α

Procedure:

-

Plate human primary macrophages at the desired density and allow them to adhere.

-

Pre-treat the cells with varying concentrations of GSK-J4 for a specified period.

-

Stimulate the cells with LPS to induce TNF-α production.

-

After an appropriate incubation time, collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 of GSK-J4 for the inhibition of TNF-α production.

Conclusion

This compound serves as an indispensable tool for studying the biological roles of the KDM6 histone demethylases JMJD3 and UTX. Its cell-permeable nature allows for the effective delivery of the active inhibitor, GSK-J1, to its intracellular targets. The ability of GSK-J4 to modulate inflammatory responses and exhibit anti-cancer activity in preclinical models highlights the therapeutic potential of targeting this epigenetic pathway. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the functions of KDM6 demethylases and exploring their therapeutic tractability.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 5. GSK J4 HCl | CAS:1373423-53-0 | Inhibitor of H3K27 demethylase JMJD3,potent and cell-permeable | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. GSK-J4 HCl Datasheet DC Chemicals [dcchemicals.com]

- 7. GSK-J4 (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]

- 8. Lysine Demethylase KDM6A in Differentiation, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological targeting of KDM6A and KDM6B, as a novel therapeutic strategy for treating craniosynostosis in Saethre-Chotzen syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stemcell.com [stemcell.com]

- 13. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]

- 21. selleckchem.com [selleckchem.com]

- 22. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Impact of GSK-J4 Hydrochloride on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-J4 hydrochloride is a potent and cell-permeable small molecule that has garnered significant attention in the scientific community for its role as a dual inhibitor of the Jumonji domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are critical regulators of gene expression, primarily through the removal of the repressive trimethylation mark on histone H3 lysine 27 (H3K27me3). By inhibiting KDM6A and KDM6B, GSK-J4 effectively increases global H3K27me3 levels, leading to the silencing of target genes. This targeted epigenetic modulation has profound effects on various cellular processes, including inflammation, cell cycle progression, and oncogenic signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on gene transcription supported by quantitative data, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound is a pro-drug that is rapidly hydrolyzed inside cells to its active form, GSK-J1. GSK-J1 acts as a competitive inhibitor of α-ketoglutarate, a crucial cofactor for the catalytic activity of KDM6A and KDM6B. By blocking the demethylase activity of these enzymes, GSK-J4 leads to an accumulation of the H3K27me3 mark at the promoter regions of target genes, resulting in transcriptional repression.[1][2] This mechanism is central to its observed biological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of GSK-J4 and its downstream effects on cellular processes.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value | Assay Conditions | Reference |

| KDM6B/JMJD3 | 8.6 µM | Cell-free assay | [3][4][5] |

| KDM6A/UTX | 6.6 µM | Cell-free assay | [3][4][5] |

| TNF-α production | 9 µM | LPS-stimulated human primary macrophages | [3][5][6] |

Table 2: Cellular Effects of GSK-J4 Treatment

| Cell Line/System | GSK-J4 Concentration | Observed Effect | Reference |

| Human Acute Myeloid Leukemia (AML) KG-1a cells | 2-10 µM | Induction of apoptosis after 48h | [4] |

| Mouse Cerebellar Granule Neuron Precursors (CGNPs) | 6 µM | Significant inhibition of tumor cell growth | [7] |

| RAW 264.7 macrophages | 4 µmol/L | Significant decrease in LPS-induced IL-1β transcription | [8] |

| Mantle Cell Lymphoma (MCL) cells (JeKo-1, REC-1) | Dose-dependent | Reduction in adhesion to stromal cells | [9][10] |

| Retinoblastoma cells (Y79) | 0.68 µM (IC50 at 48h) | Inhibition of cell viability | [11] |

| Retinoblastoma cells (WERI-Rb1) | 2.15 µM (IC50 at 48h) | Inhibition of cell viability | [11] |

| Castration-Resistant Prostate Cancer (CRPC) cells | 3-4 µM (ED50) | Reduction of cell proliferation | [12] |

Signaling Pathways Modulated by GSK-J4

GSK-J4's influence on gene transcription extends to the modulation of critical signaling pathways implicated in both normal physiology and disease.

NF-κB Signaling Pathway

GSK-J4 has been shown to suppress the NF-κB pathway. In mantle cell lymphoma, GSK-J4 treatment leads to reduced expression of NF-κB encoding genes by preventing the removal of the repressive H3K27me3 mark at their promoters. This results in decreased levels of the RELA (p65) subunit of NF-κB and impairs its nuclear localization, thereby inhibiting the transcription of NF-κB target genes involved in cell adhesion and survival.[9][10][13]

Caption: GSK-J4 inhibits KDM6B, leading to increased H3K27me3 at NF-κB gene promoters and subsequent pathway inhibition.

Sonic Hedgehog (Shh) Signaling Pathway

In medulloblastoma, GSK-J4 has been demonstrated to inhibit the Shh signaling pathway. By inhibiting the demethylase activity of JMJD3, GSK-J4 increases H3K27me3 levels at the regulatory region of the Gli1 gene, a key transcriptional activator of the Shh pathway. This epigenetic silencing of Gli1 blocks the positive feedback loop of the pathway, thereby inhibiting medulloblastoma cell growth.[7]

Caption: GSK-J4 inhibits JMJD3, leading to H3K27me3-mediated repression of Gli1 and subsequent Shh pathway inhibition.

Experimental Protocols

Cell Viability and Proliferation Assays

1. MTT Assay:

-

Objective: To assess the effect of GSK-J4 on cell proliferation and viability.

-

Procedure:

-

Seed prostate cancer cells (e.g., PC3, LNCaP) in 96-well plates.[14]

-

Treat cells with a range of GSK-J4 concentrations (e.g., 1 µM to 100 µM) for 24 to 72 hours.[11][14] Use DMSO as a solvent control.

-

Add MTT reagent to each well and incubate.

-

Add solubilization solution (e.g., DMSO).

-

Measure absorbance at 570 nm using a microplate reader.[15]

-

2. Colony Formation Assay:

-

Objective: To determine the long-term effect of GSK-J4 on cell proliferation.

-

Procedure:

-

Pre-treat cells with various concentrations of GSK-J4 for 72 hours.[16]

-

Count viable cells using Trypan Blue exclusion.

-

Seed a defined number of surviving cells (e.g., 200) in new culture dishes.[16]

-

Allow colonies to form over a period of time (e.g., 14 days).[17]

-

Stain colonies with crystal violet and count.

-

Gene Expression Analysis

1. Quantitative Real-Time PCR (qRT-PCR):

-

Objective: To measure the mRNA expression levels of target genes.

-

Procedure:

-

Treat cells (e.g., RAW 264.7 macrophages) with GSK-J4 (e.g., 4 µmol/L) for a specified time, with or without a stimulus like LPS (100 ng/mL).[8][18]

-

Isolate total RNA using a suitable method (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).[19]

-

2. Western Blotting:

-

Objective: To analyze the protein levels of target molecules.

-

Procedure:

-

Treat cells with GSK-J4 for the desired duration.

-

Lyse cells in RIPA buffer and quantify protein concentration.[19]

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., H3K27me3, total H3, RELA).[16][19]

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

Epigenetic Analysis

1. Chromatin Immunoprecipitation (ChIP):

-

Objective: To determine the enrichment of H3K27me3 at specific gene promoters.

-

Procedure:

-

Treat cells with GSK-J4.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse cells and sonicate to shear chromatin.[20]

-

Immunoprecipitate chromatin with an antibody specific for H3K27me3.

-

Reverse cross-links and purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific promoter regions by qPCR using primers flanking the region of interest.[21]

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of GSK-J4.

Caption: A typical workflow for investigating GSK-J4 involves cell treatment followed by phenotypic and molecular analyses.

Conclusion

This compound is a valuable tool for studying the role of H3K27me3 in gene regulation and has shown considerable therapeutic potential in various disease models, particularly in cancer and inflammatory disorders.[1][22] Its ability to modulate gene transcription through the inhibition of KDM6A and KDM6B provides a powerful approach to target epigenetic vulnerabilities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the multifaceted effects of GSK-J4 on gene transcription and cellular function. Further investigation into its off-target effects and in vivo efficacy will be crucial for its translation into clinical applications.[23][24]

References

- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK-J4 | Histone Demethylase | Apoptosis | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling [mdpi.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. oncotarget.com [oncotarget.com]

- 13. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glpbio.com [glpbio.com]

- 16. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 21. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

The Histone Demethylase Inhibitor GSK-J4 Hydrochloride: A Technical Guide to its Role in Diabetic Nephropathy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidney's glomeruli and tubulointerstitium. Emerging research has highlighted the significance of epigenetic modifications, particularly histone methylation, in the pathogenesis of DN. GSK-J4 hydrochloride, a potent and specific inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A, has garnered significant attention as a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to the use of GSK-J4 in diabetic nephropathy research.

Core Mechanism of Action

GSK-J4 exerts its therapeutic effects in diabetic nephropathy primarily by inhibiting the demethylation of histone H3 at lysine 27 (H3K27). This leads to an increase in the repressive H3K27me3 mark on the promoter regions of key pathogenic genes, thereby suppressing their transcription. The primary targets of GSK-J4 are the histone demethylases KDM6A (UTX) and KDM6B (JMJD3).[1]

In the context of diabetic nephropathy, high glucose levels and other profibrotic stimuli lead to an upregulation of KDM6A and KDM6B. This results in the removal of the repressive H3K27me3 mark from the promoters of genes involved in fibrosis, inflammation, and podocyte injury. By inhibiting these demethylases, GSK-J4 restores the repressive epigenetic landscape, mitigating the pathological changes associated with DN.[2]

Key Signaling Pathways Modulated by GSK-J4

Wnt/DKK1 Signaling Pathway

One of the pivotal pathways modulated by GSK-J4 in diabetic nephropathy is the Wnt/β-catenin pathway, through its regulation of Dickkopf-1 (DKK1), a Wnt antagonist. In DN, the expression of DKK1 is elevated, contributing to renal fibrosis. GSK-J4 treatment has been shown to downregulate the expression of DKK1, thereby attenuating the profibrotic effects of the Wnt signaling pathway.[2][3][4]

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of fibrosis in diabetic nephropathy. High glucose conditions stimulate the production of TGF-β1, which in turn activates its downstream effectors, the Smad proteins, leading to the transcription of profibrotic genes such as fibronectin and collagen IV.[3] GSK-J4 has been demonstrated to reduce the expression of TGF-β1, thereby inhibiting the activation of the Smad signaling pathway and mitigating renal fibrosis.[3]

Notch Signaling in Podocytes

Podocytes are critical components of the glomerular filtration barrier, and their injury and dedifferentiation are hallmarks of diabetic nephropathy. The Notch signaling pathway is implicated in podocyte damage. GSK-J4 has been shown to protect podocytes by increasing H3K27me3 levels, which leads to the repression of the Notch ligand Jagged-1.[5] This inhibition of Notch signaling helps to preserve podocyte differentiation and function.[5]

Quantitative Data from In Vivo and In Vitro Studies

The efficacy of GSK-J4 in ameliorating diabetic nephropathy has been demonstrated through various quantitative measures in both animal models and cell culture experiments.

In Vivo Studies in Diabetic Mouse Models

Table 1: Effects of GSK-J4 on Renal Function and Fibrosis in STZ-Induced Diabetic Mice [3]

| Parameter | Control | Diabetic (DM) | DM + GSK-J4 |

| Urine Protein/Creatinine (mg/g) | 10.2 ± 1.5 | 45.8 ± 5.2 | 22.4 ± 3.1# |

| Urine Albumin/Creatinine (μg/g) | 35.6 ± 4.8 | 152.7 ± 18.3 | 78.9 ± 9.5# |

| Kidney/Body Weight Ratio | 0.008 ± 0.001 | 0.015 ± 0.002 | 0.011 ± 0.001# |

| Glomerular DKK1 Expression (IOD/pixel) | 0.12 ± 0.02 | 0.45 ± 0.05 | 0.21 ± 0.03# |

| Glomerular TGF-β1 Expression (IOD/pixel) | 0.15 ± 0.03 | 0.52 ± 0.06 | 0.25 ± 0.04# |

| Renal Fibronectin mRNA (relative expression) | 1.0 ± 0.1 | 4.2 ± 0.5 | 2.1 ± 0.3# |

| Renal Collagen IV mRNA (relative expression) | 1.0 ± 0.2 | 3.8 ± 0.4 | 1.9 ± 0.2# |

| Renal α-SMA Protein (relative expression) | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.7 ± 0.2# |

| Renal Collagen IV Protein (relative expression) | 1.0 ± 0.2 | 4.1 ± 0.5 | 2.0 ± 0.3# |

| Renal Fibronectin Protein (relative expression) | 1.0 ± 0.1 | 3.9 ± 0.4 | 1.8 ± 0.2# |

| *p < 0.05 vs. Control; #p < 0.05 vs. DM. Data are presented as mean ± SEM. IOD: Integrated Optical Density. |

Table 2: Effects of GSK-J4 on Inflammatory Markers in db/db Mice [6]

| Parameter | db/m | db/db | db/db + GSK-J4 |

| Renal Kim-1 mRNA (relative expression) | 1.0 ± 0.2 | 5.8 ± 0.7 | 2.5 ± 0.4# |

| Renal Ngal mRNA (relative expression) | 1.0 ± 0.3 | 6.2 ± 0.8 | 2.8 ± 0.5# |

| Renal Il1b mRNA (relative expression) | 1.0 ± 0.1 | 4.5 ± 0.6 | 2.1 ± 0.3# |

| Renal Il6 mRNA (relative expression) | 1.0 ± 0.2 | 5.1 ± 0.7 | 2.3 ± 0.4# |

| Renal Tnfa mRNA (relative expression) | 1.0 ± 0.2 | 4.8 ± 0.6 | 2.2 ± 0.3# |

| p < 0.05 vs. db/m; #p < 0.05 vs. db/db. Data are presented as mean ± SEM. |

In Vitro Studies in Renal Cells

Table 3: Effects of GSK-J4 on High Glucose-Induced Profibrotic Factors in Mesangial Cells [3]

| Condition | DKK1 mRNA (relative expression) | Fibronectin mRNA (relative expression) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |

| High Glucose (HG) | 7.9 ± 0.2 | 3.9 ± 0.1 |

| HG + DKK1 siRNA | 2.4 ± 0.2# | 1.3 ± 0.0# |

| HG + GSK-J4 | 2.7 ± 0.1# | 1.5 ± 0.1# |

| *p < 0.05 vs. Control; #p < 0.05 vs. HG. Data are presented as mean ± SEM. |

Table 4: Effects of GSK-J4 on Podocyte Dedifferentiation Markers [5]

| Condition | Jagged-1 mRNA (relative expression) | α-SMA mRNA (relative expression) | Podocin mRNA (relative expression) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| TGF-β1 | 3.2 ± 0.4 | 4.5 ± 0.5 | 0.4 ± 0.1 |

| TGF-β1 + GSK-J4 | 1.5 ± 0.2# | 2.1 ± 0.3# | 0.8 ± 0.1# |

| p < 0.05 vs. Control; #p < 0.05 vs. TGF-β1. Data are presented as mean ± SEM. |

Experimental Protocols

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy

Detailed Methodology:

-

Animal Model: 12-week-old male C57BL/6 mice are commonly used.[3]

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 200 mg/kg body weight is administered. STZ is dissolved in a sodium citrate buffer (pH 4.5) to a final concentration of 20 mg/mL immediately before use.[3]

-

Confirmation of Diabetes: Diabetes is typically confirmed 72 hours to one week after STZ injection by measuring fasting blood glucose levels. Mice with blood glucose levels exceeding 250 mg/dL are considered diabetic and included in the study.[7]

-